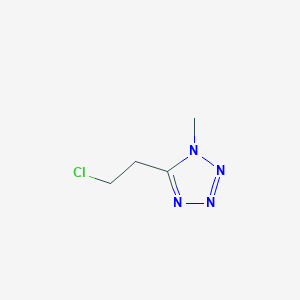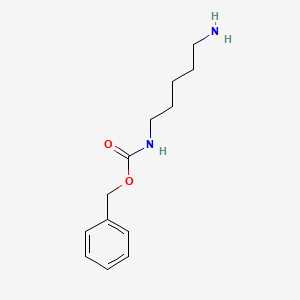![molecular formula C24H20N2O5 B2983039 2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-61-8](/img/structure/B2983039.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research in the field of heterocyclic chemistry has produced novel methodologies for synthesizing complex molecules, including those with structural similarities to the compound of interest. For instance, studies have shown the transformation of 1,5-benzoxazepines into spirobenzoxazoles, demonstrating a versatile approach to generating complex molecular architectures (Kurasawa et al., 1988). This transformation involves the alkylation and subsequent ring transformation to produce spiro compounds, which are of interest due to their potential pharmacological activities.
Biological Activities
The biological activities of compounds structurally related to the given chemical are also of significant interest. Research on spiro derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines has revealed their antimicrobial, anti-inflammatory, and antioxidant properties (Mandzyuk et al., 2020). These findings are crucial as they open the door to the development of new therapeutic agents with potential applications in treating infectious diseases, reducing inflammation, and combating oxidative stress.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a key area of interest due to their widespread applications in medicinal chemistry and material science. For instance, novel methods for synthesizing pyrazolo[5,1-b]quinazolin-9-ones have been developed, highlighting the versatility of heterocyclic chemistries in accessing compounds with potential biological relevance (Sircar et al., 1981). These methodologies can be foundational for further studies aimed at discovering new drugs or materials with unique properties.
Antimicrobial and Antioxidant Applications
The antimicrobial and antioxidant activities of novel heterocyclic compounds, including pyrazolo[1,5-c][1,3]benzoxazines, have been extensively studied. Research has identified compounds with significant antimicrobial activity against various bacterial strains and antioxidant properties, suggesting their potential use in developing new antimicrobial agents and antioxidants (Shaikh et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is plausible that the compound’s anticancer activity could involve the disruption of pathways critical for cell cycle progression and survival, given its reported effects on cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cellular effects, including cell cycle arrest and the induction of apoptosis . These effects could contribute to its potential anticancer activity.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-28-21-8-4-6-16-18-12-17(15-5-2-3-7-19(15)27)25-26(18)24(31-23(16)21)14-9-10-20-22(11-14)30-13-29-20/h2-11,18,24,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAYKEZMRSUJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2982957.png)
![tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2982959.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2982963.png)
![2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2982964.png)





![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)



